2,3,4-Trichlorobenzoic acid

概要

説明

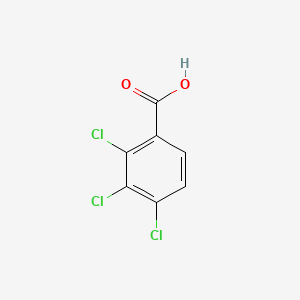

2,3,4-Trichlorobenzoic acid is an organic compound with the molecular formula C₇H₃Cl₃O₂. It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its use in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process begins with the chlorination of benzoic acid, followed by purification steps such as crystallization and filtration to obtain the pure compound. The reaction is carried out under controlled conditions to maximize yield and purity.

化学反応の分析

Types of Reactions: 2,3,4-Trichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can undergo oxidation to form more oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids.

Reduction Reactions: Products include partially dechlorinated benzoic acids.

Oxidation Reactions: Products include chlorinated benzoquinones and other oxidized derivatives.

科学的研究の応用

Agricultural Applications

Plant Growth Regulation

One of the primary applications of 2,3,4-trichlorobenzoic acid is as a plant growth regulator. Research indicates that it can influence plant growth patterns by modulating hormonal pathways. The compound is particularly effective in controlling the growth of certain weeds and enhancing crop yields by promoting desirable traits in plants.

Case Study: Herbicide Development

In a study exploring herbicide resistance, this compound was used to analyze its effects on weed metabolism. The findings showed that herbicide-resistant strains exhibited altered metabolic pathways when exposed to this compound, suggesting potential for developing new herbicides that target resistant weeds effectively .

Materials Science Applications

Organic Photovoltaics

Recent advancements have highlighted the use of this compound in organic photovoltaics (OPVs). Its role as an anode interfacial layer material has been investigated due to its ability to facilitate efficient charge transfer while simplifying processing requirements.

| Material | Efficiency (%) | Processing Method |

|---|---|---|

| This compound | 18.8 | In situ self-assembly |

| PEDOT:PSS | 17.7 | Thermal annealing |

| MoO₃ | - | Vacuum thermal evaporation |

In a recent study, OPVs utilizing this compound achieved an efficiency of 18.8%, surpassing traditional materials like PEDOT:PSS . This advancement is crucial for the future industrialization of OPVs as it streamlines production processes.

Environmental Implications

Biodegradation Studies

The environmental impact of chlorinated compounds like this compound has been a subject of research due to their persistence in ecosystems. Studies have shown that certain bacterial strains can metabolize this compound effectively, leading to its breakdown into less harmful substances . This finding is significant for developing bioremediation strategies in contaminated environments.

作用機序

The mechanism of action of 2,3,4-Trichlorobenzoic acid involves its interaction with various molecular targets. The chlorine atoms on the benzene ring increase the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

- 2,3,5-Trichlorobenzoic acid

- 2,3,6-Trichlorobenzoic acid

- 2,4,6-Trichlorobenzoic acid

Comparison: 2,3,4-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring This unique arrangement affects its chemical reactivity and physical properties compared to other trichlorobenzoic acid isomers

生物活性

2,3,4-Trichlorobenzoic acid (TCBA) is a chlorinated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, effects on plant growth, and potential applications in various fields.

This compound is a derivative of benzoic acid with three chlorine atoms substituted at the 2, 3, and 4 positions on the benzene ring. Its molecular formula is CHClO, and it exhibits unique chemical behavior due to the presence of chlorine substituents, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of TCBA against various pathogens. A synthesis study evaluated several Mannich bases derived from TCBA, demonstrating promising antibacterial and antifungal activities. Notably, compounds containing the 2,3,4-trichlorophenyl moiety showed enhanced antimicrobial properties against tested strains.

Table 1: Antimicrobial Activity of TCBA Derivatives

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 6f | Excellent | Moderate |

| 6k | Excellent | Low |

| 6l | Excellent | Excellent |

| 7d | Moderate | Excellent |

The study concluded that compounds such as 6f and 6l could be recommended as potential antimicrobial agents due to their significant activity against both bacteria and fungi .

Effects on Plant Growth

TCBA has also been investigated for its effects on plant physiology. Research indicates that it can influence geotropic and phototropic responses in seedlings. A study by Vander Beek (1959) explored how TCBA affects the growth direction of various plant species.

Table 2: Effects of TCBA on Plant Responses

| Plant Species | Geotropic Response | Phototropic Response |

|---|---|---|

| Avena sativa | Inhibited | Enhanced |

| Zea mays | Moderate inhibition | Slight enhancement |

| Phaseolus vulgaris | No significant effect | Inhibited |

The findings suggest that TCBA may act as a growth regulator by modulating hormonal pathways involved in plant development .

The biological activity of TCBA can be attributed to its interaction with cellular components. Studies indicate that it may disrupt membrane integrity or interfere with metabolic pathways in microbial cells. For instance, the uptake of trichlorobenzoic acids by plant cells has been linked to specific binding mechanisms involving phospholipid interactions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive evaluation of TCBA derivatives showed that specific structural modifications could enhance antimicrobial activity. The incorporation of additional functional groups was found to significantly increase efficacy against resistant strains .

- Plant Growth Regulation : Investigations into the use of TCBA as a herbicide have revealed its potential to selectively inhibit weed growth without harming crop species. This selectivity is crucial for developing sustainable agricultural practices .

- Toxicological Assessments : While TCBA exhibits beneficial biological effects, its toxicity profile must be considered. Studies have shown variable toxicity levels depending on concentration and exposure duration, necessitating further research into safe application thresholds .

特性

IUPAC Name |

2,3,4-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSOOQIDPLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075331 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-75-9 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions an "ortho-directing effect" observed when certain derivatives of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid react with potassium ethanethiolate. Could you elaborate on this effect and its significance in the context of this study?

A1: The study [] demonstrates a unique reactivity pattern for primary and secondary amides of 2,4-dichloro- and this compound. When reacted with potassium ethanethiolate in DMF, the nucleophilic aromatic substitution occurs preferentially at the ortho position relative to the amide group. This "ortho-directing effect" suggests that the amide functionality plays a crucial role in directing the incoming ethanethiolate nucleophile. This selectivity is significant because it showcases an unusual influence of the amide group on the reactivity of the aromatic ring, particularly in the presence of multiple chlorine substituents. This finding could be valuable for designing synthetic strategies targeting specific isomers in similar systems. Interestingly, this ortho-directing effect was not observed with tertiary amides, highlighting the importance of the amide N-H group in this phenomenon.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。